molecular formula C23H25FN4O2 B2748848 N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034419-55-9

N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2748848
CAS RN: 2034419-55-9
M. Wt: 408.477
InChI Key: UDNZCVFNARZSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O2 and its molecular weight is 408.477. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

Research focused on the synthesis of pyridine linked thiazole derivatives has shown significant antiproliferative activity against various cancer cell lines, including liver carcinoma and breast cancer. The study highlights the potential of these compounds in cancer treatment, providing a foundation for further investigation into related compounds like the one (Alaa M. Alqahtani, A. Bayazeed, 2020).

Chemoselective Acetylation in Drug Synthesis

Another study presents the chemoselective monoacetylation of amino groups, a key step in the synthesis of antimalarial drugs. This research underlines the importance of specific chemical modifications in enhancing drug efficacy, which could be applicable to modifying the compound of interest for potential therapeutic uses (Deepali B Magadum, G. Yadav, 2018).

Synthesis and Cyclizations for Heterocyclic Compounds

Investigations into the synthesis and cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides lead to the discovery of new heterocyclic compounds. These findings are crucial for developing novel pharmaceuticals, showcasing the compound's versatility in creating diverse biologically active molecules (E. A. Chigorina, A. Bespalov, V. Dotsenko, 2019).

Antimicrobial and Cytotoxicity Studies

Research into carbazole derivatives for their antimicrobial activity and cytotoxicity against NIH/3T3 cells points to the potential of similar compounds in treating infections and cancer. Such studies emphasize the compound's possible use in developing new antimicrobial and anticancer agents (Z. Kaplancıklı, L. Yurttaş, G. Turan-Zitouni, A. Özdemir, Rasime Öziç, Şafak Ulusoylar-Yıldırım, 2012).

Novel Synthesis Approaches for Antitumor Evaluation

The novel synthesis of polyfunctionally substituted heterocyclic compounds, including those derived from similar acetamides, and their evaluation for antitumor activity against various cancer cell lines, exemplify the potential of such compounds in oncological research. This area of study opens new pathways for the development of cancer therapeutics (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).

properties

IUPAC Name

N-cyclopentyl-2-(2-fluorophenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c24-20-7-3-4-8-22(20)30-17-23(29)28(19-5-1-2-6-19)16-15-27-14-11-21(26-27)18-9-12-25-13-10-18/h3-4,7-14,19H,1-2,5-6,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNZCVFNARZSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.